2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide
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Overview
Description
2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group, a methyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 3-chlorophenol. This is followed by the reaction of 3-chlorophenol with an appropriate alkylating agent to form 3-chlorophenoxyalkane.
Formation of the Piperidinyl Intermediate: The next step involves the synthesis of the piperidinyl intermediate. This is achieved by reacting piperidine with an isopropylating agent to form 1-(propan-2-yl)piperidine.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the piperidinyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- 2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide
- 2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]pentanamide
Uniqueness
The uniqueness of 2-(3-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-2-methyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-13(2)21-10-8-15(9-11-21)20-17(22)18(3,4)23-16-7-5-6-14(19)12-16/h5-7,12-13,15H,8-11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGFJQUZLRXZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)(C)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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